molecular formula C10H5BrFNO B6256832 8-bromo-5-fluoroquinoline-2-carbaldehyde CAS No. 1067914-59-3

8-bromo-5-fluoroquinoline-2-carbaldehyde

Cat. No.: B6256832
CAS No.: 1067914-59-3
M. Wt: 254.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Chemical Reactions Analysis

8-Bromo-5-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Bromo-5-fluoroquinoline-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-5-fluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological molecules. It can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

8-Bromo-5-fluoroquinoline-2-carbaldehyde can be compared with other quinoline derivatives such as:

    5-Bromo-8-fluoroquinoline: Similar structure but lacks the aldehyde group.

    8-Fluoroquinoline: Lacks the bromine atom.

    5-Bromoquinoline: Lacks the fluorine atom.

The unique combination of bromine, fluorine, and aldehyde groups in this compound makes it distinct and valuable for specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-5-fluoroquinoline-2-carbaldehyde involves the bromination of 5-fluoroquinoline-2-carbaldehyde followed by purification and isolation of the desired product.", "Starting Materials": [ "5-fluoroquinoline-2-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-fluoroquinoline-2-carbaldehyde (1.0 g) in acetic acid (10 mL) and add sodium acetate (1.2 g).", "Step 2: Add bromine (1.2 mL) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water (20 mL) and stirring for 10 minutes.", "Step 5: Extract the product with dichloromethane (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system.", "Step 9: Characterize the purified product by spectroscopic methods such as NMR and mass spectrometry." ] }

CAS No.

1067914-59-3

Molecular Formula

C10H5BrFNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.